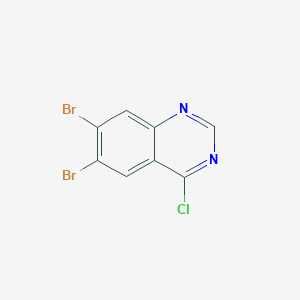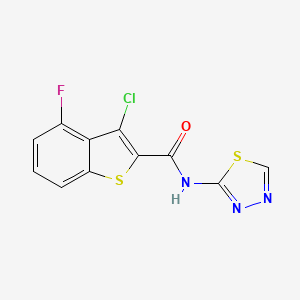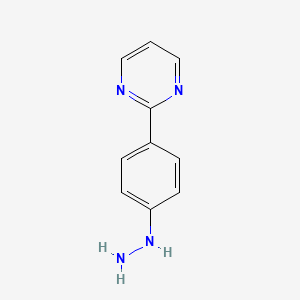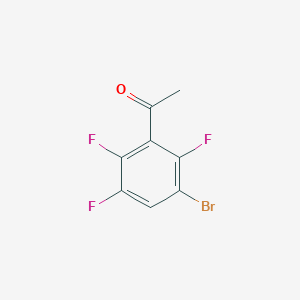
Tipiracil-trifluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tipiracil-trifluridine is a combination medication used primarily in the treatment of metastatic colorectal cancer and gastric cancer. This compound consists of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor . Trifluridine is incorporated into DNA during DNA synthesis, inhibiting tumor cell growth, while tipiracil prevents the rapid metabolism of trifluridine, thereby increasing its bioavailability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluridine involves the fluorination of thymidine, followed by various chemical reactions to introduce the trifluoromethyl group . Tipiracil is synthesized through a series of reactions starting from pyrimidine derivatives . The combination of these two compounds in a fixed molar ratio of 1:0.5 forms the final product .
Industrial Production Methods
Industrial production of tipiracil-trifluridine involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Tipiracil-trifluridine undergoes various chemical reactions, including:
Oxidation: Trifluridine can be oxidized to form inactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Trifluridine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, such as room temperature to 50°C .
Major Products Formed
The major products formed from these reactions include various metabolites of trifluridine and tipiracil, which are generally less active or inactive compared to the parent compounds .
科学研究应用
Tipiracil-trifluridine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Industry: Utilized in the development of new chemotherapeutic agents and combination therapies.
作用机制
The mechanism of action of tipiracil-trifluridine involves the incorporation of trifluridine into DNA during DNA synthesis, which inhibits tumor cell growth. Tipiracil inhibits thymidine phosphorylase, preventing the degradation of trifluridine and increasing its systemic exposure . This dual mechanism enhances the efficacy of the compound in targeting cancer cells .
相似化合物的比较
Similar Compounds
Fluorouracil: Another nucleoside analog used in cancer treatment.
Capecitabine: An oral prodrug of fluorouracil.
Oxaliplatin: A platinum-based chemotherapeutic agent.
Uniqueness
Tipiracil-trifluridine is unique due to its dual mechanism of action, combining a nucleoside analog with a thymidine phosphorylase inhibitor. This combination enhances the bioavailability and efficacy of trifluridine, making it a valuable option for patients with metastatic colorectal cancer and gastric cancer .
属性
分子式 |
C19H22ClF3N6O7 |
|---|---|
分子量 |
538.9 g/mol |
IUPAC 名称 |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O5.C9H11ClN4O2/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16)/t5-,6+,7+;/m0./s1 |
InChI 键 |
ALKPEACSNBNMBM-VWZUFWLJSA-N |
手性 SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
规范 SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)
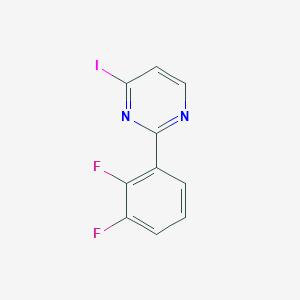
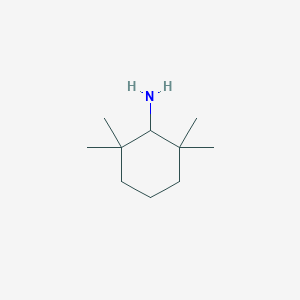
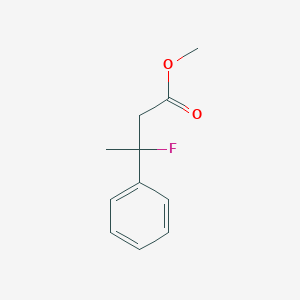
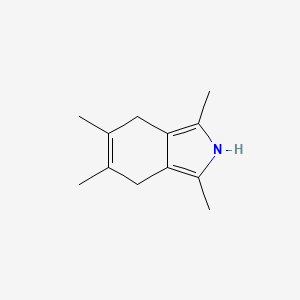
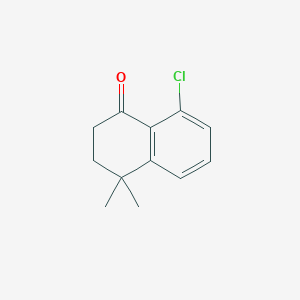
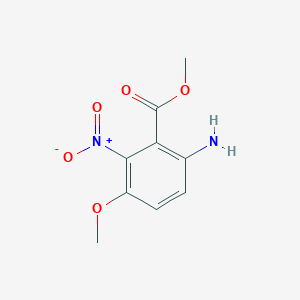
![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)
![Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)
